Meticrane

Vue d'ensemble

Description

Meticrane est un médicament diurétique principalement utilisé pour abaisser la pression artérielle. Il a été commercialisé au Japon sous le nom commercial Arresten. This compound agit en inhibant la réabsorption des ions sodium et chlorure dans le tube contourné distal du rein, ce qui entraîne une augmentation de la production d'urine et une diminution de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Meticrane est synthétisé par une série de réactions chimiques impliquant des dérivés de sulfonamide. La méthode de préparation implique la réaction de composés sulfonamide spécifiques dans des conditions contrôlées pour produire this compound. La voie de synthèse exacte et les conditions de réaction sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans les sources publiques .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant les mêmes principes que la préparation en laboratoire mais optimisée pour l'efficacité et le rendement. Cela inclut l'utilisation de réactifs de haute pureté, d'environnements de réaction contrôlés et de techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Réduction : Les réactions de réduction de this compound sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : this compound peut participer à des réactions de substitution, en particulier impliquant son groupe sulfonamide.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de sulfone, tandis que les réactions de substitution peuvent produire une variété de composés sulfonamide substitués .

4. Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés de sulfonamide dans diverses réactions chimiques.

Biologie : Investigué pour ses effets sur les canaux ioniques et les transporteurs cellulaires.

Médecine : Principalement utilisé pour traiter l'hypertension et les affections cardiovasculaires associées.

5. Mécanisme d'action

This compound exerce ses effets en inhibant la réabsorption des ions sodium et chlorure dans le tube contourné distal du rein. Cette inhibition entraîne une excrétion accrue de ces ions dans l'urine, ce qui entraîne une augmentation de la production d'urine et une réduction du volume sanguin et de la pression. Au niveau moléculaire, this compound cible des canaux ioniques et des transporteurs spécifiques impliqués dans la réabsorption du sodium et du chlorure .

Composés similaires :

Hydrochlorothiazide : Un autre diurétique thiazidique avec un mécanisme d'action similaire.

Chlorthalidone : Un diurétique avec une durée d'action plus longue que this compound.

Indapamide : Un diurétique avec des propriétés vasodilatatrices supplémentaires.

Unicité de this compound : this compound est unique dans son inhibition spécifique de la réabsorption du sodium et du chlorure dans le tube contourné distal, ce qui le rend particulièrement efficace pour réduire la pression artérielle. Sa structure chimique permet également des interactions spécifiques avec les canaux ioniques qui ne sont pas observées avec d'autres diurétiques .

Applications De Recherche Scientifique

Anti-Cancer Potential

Recent studies have explored meticrane's role in cancer therapy, particularly its synergistic effects when combined with other treatments. Notably:

- Cell Viability and Proliferation : Research indicates that this compound alters cell viability and proliferation in leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines. However, it does not induce apoptosis in these cells .

- Synergistic Effects with Epigenetic Inhibitors : this compound has shown additive or synergistic effects when used alongside epigenetic inhibitors such as DNMT1/5AC and HDACs/CUDC-101. This suggests that this compound may enhance the efficacy of existing cancer therapies .

- Molecular Docking Studies : Molecular docking analyses have revealed significant binding affinities between this compound and various targets, including PD-L1, TIM-3, CD73, and HDACs. These findings indicate potential pathways through which this compound may exert its anti-cancer effects .

- Compatibility with Immunotherapy : Although this compound was tested for compatibility with cytokine-induced killer (CIK) cell therapy, it showed no significant response to the cytotoxicity of these immune cells. This highlights the need for further exploration into its role in immunotherapy contexts .

Case Studies

Several studies have documented the applications of this compound in cancer research:

- Study on Hematological Malignancies : In a study focused on leukemia and multiple myeloma, this compound's effects on cell lines were analyzed, demonstrating alterations in gene expression associated with non-cancer pathways but correlating favorably with survival-related genes .

- Drug Repurposing : this compound has been identified as a candidate for drug repurposing strategies aimed at enhancing the effectiveness of established cancer treatments like anti-CTLA4 therapies. This approach leverages the existing safety profiles of non-oncology drugs to expedite clinical applications .

Data Table: Summary of Research Findings

Mécanisme D'action

Meticrane exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of these ions in the urine, resulting in increased urine production and a reduction in blood volume and pressure. At the molecular level, this compound targets specific ion channels and transporters involved in sodium and chloride reabsorption .

Comparaison Avec Des Composés Similaires

Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action.

Chlorthalidone: A diuretic with a longer duration of action compared to Meticrane.

Indapamide: A diuretic with additional vasodilatory properties.

Uniqueness of this compound: this compound is unique in its specific inhibition of sodium and chloride reabsorption in the distal convoluted tubule, which makes it particularly effective in reducing blood pressure. Its chemical structure also allows for specific interactions with ion channels that are not observed with other diuretics .

Activité Biologique

Meticrane, a thiazide diuretic traditionally used for treating essential hypertension, has recently garnered attention for its potential anti-cancer properties. This article explores the biological activity of this compound, focusing on its effects in various cancer models, synergistic interactions with other therapeutic agents, and underlying molecular mechanisms.

Overview of this compound

- Chemical Classification : Thiazide diuretic and sulphonamide derivative.

- Mechanism of Action : Primarily inhibits sodium and chloride reabsorption in the distal convoluted tubule of the kidneys, leading to increased urine output and decreased blood pressure .

Anti-Cancer Potential

Recent studies have highlighted this compound's unexpected role in cancer therapy. Notably, it has been shown to enhance the efficacy of immune checkpoint inhibitors such as anti-CTLA4 in murine models .

Key Findings from Research Studies

- Cell Viability and Proliferation :

- Synergistic Effects with Epigenetic Inhibitors :

- Gene Expression Modulation :

- Molecular Docking Studies :

Case Study 1: this compound in Combination Therapy

A study investigated the combination of this compound with anti-CTLA4 therapy in a murine model of mesothelioma. The results showed that co-treatment significantly enhanced the anti-tumor efficacy compared to either treatment alone. This highlights this compound's potential as a repurposed drug in immunotherapy settings .

Case Study 2: Gene Expression Analysis

In another study focusing on hematological malignancies, this compound's treatment led to distinct patterns of gene expression changes that were favorable for patient survival outcomes. The overlapping analysis of differentially expressed genes with prognostic genes from TCGA data indicated potential benefits for patients receiving this compound as part of their treatment regimen .

Table 1: Summary of Biological Activities of this compound

Propriétés

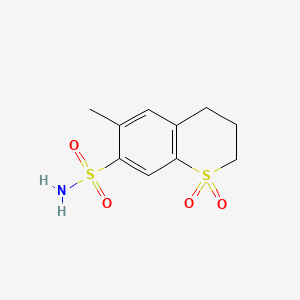

IUPAC Name |

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQBFNIYODEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045346 | |

| Record name | Meticrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-65-7 | |

| Record name | Arresten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meticrane [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meticrane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meticrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meticrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METICRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.